2,4-dimethoxy-N-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}aniline
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Overview
Description
N-(2,4-DIMETHOXYPHENYL)-N-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}AMINE is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-N-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}AMINE typically involves multiple steps, including the formation of the thietanyl group and the methoxylation of the phenyl ring. Common synthetic routes may include:
Formation of the Thietanyl Group: This step involves the reaction of a suitable thiol with an epoxide to form the thietanyl group.
Methoxylation of the Phenyl Ring:
Condensation Reaction: The final step involves the condensation of the methoxylated phenyl compound with the thietanyl-containing compound under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-N-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,4-DIMETHOXYPHENYL)-N-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-N-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}AMINE involves its interaction with specific molecular targets and pathways. This can include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethoxyphenyl)-N-{(E)-1-[4-(3-thietanyloxy)phenyl]methylidene}amine: A structurally similar compound with slight variations in functional groups.
N-(2,4-Dimethoxyphenyl)-N-{(E)-1-[4-(3-thietanyloxy)phenyl]methylidene}amine: Another similar compound with different substituents on the phenyl ring.
Uniqueness
N-(2,4-DIMETHOXYPHENYL)-N-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}AMINE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H19NO3S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-[4-(thietan-3-yloxy)phenyl]methanimine |
InChI |
InChI=1S/C18H19NO3S/c1-20-15-7-8-17(18(9-15)21-2)19-10-13-3-5-14(6-4-13)22-16-11-23-12-16/h3-10,16H,11-12H2,1-2H3 |
InChI Key |
OVXLEBDRODPBLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=CC2=CC=C(C=C2)OC3CSC3)OC |
Origin of Product |
United States |
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